molecular formula C10H10N4O2 B1589640 N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide CAS No. 39263-34-8

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

Cat. No.: B1589640
CAS No.: 39263-34-8
M. Wt: 218.21 g/mol
InChI Key: RLSZPRPVHOOMBN-UHFFFAOYSA-N
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Description

N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide is a chemical compound with the molecular formula C10H10N4O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group and a nitro group attached to a phenyl ring, along with a dimethylmethanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 2-cyano-4-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

2-cyano-4-nitroaniline+DMF-DMAN’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide\text{2-cyano-4-nitroaniline} + \text{DMF-DMA} \rightarrow \text{N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide} 2-cyano-4-nitroaniline+DMF-DMA→N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-4-nitrophenyl derivatives.

    Reduction: Formation of 2-amino-4-aminophenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The cyano and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, including the presence of both cyano and nitro groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-13(2)7-12-10-4-3-9(14(15)16)5-8(10)6-11/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSZPRPVHOOMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447701
Record name N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39263-34-8
Record name N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-5-nitrobenzonitrile (30.0 g, 184 mmol) and dimethoxy-N,N-dimethylmethanamine (29.6 mL, 223 mmol) was heated to 100° C. for 2 hours. The reaction mixture was concentrated under reduced pressure and dissolved in dichloromethane. The solution was run through a silica plug washing the plug with ethyl acetate. The filtrate was concentrated under reduced pressure, stirred with ether and filtered to provide the product (35.0 g, 87%) as yellow solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29.6 mL
Type
reactant
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

A 40.8 g portion of 5-nitro-anthranilonitrile and 40 ml of N, N-dimethylformamide dimethyl acetal were heated on a steam bath for 2 hours. The solvents were removed at reduced pressure and the residue was taken up in methylene chloride. After passing this solution through Magnesol the solvent was removed. After washing with ether 50.8 g of N′-(2-cyano-4-nitrophenyl)-N,N-dimethylformamidine was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

—Fifteen grams of 5-nitroanthranilonitrile (compound 1, 92 mmol) was added to 25 ml of N,N-dimethylformamide in 200 ml of chloroform and the reaction mixture was heated under reflux for 5 hrs at 170° C. After cooling the reaction mixture at room temperature for 30 min and at 4° C. for 1 hr, the solid residue was washed with diethyl ether to give 19.23 g of compound 2 (yield, 96%). 1H-NMR (300 MHz, d6-DMSO): δ 8.48 (s, 1H), 8.27 (s, 1H), 7.38 (s, 1H), 3.06 (s, 3H), 3.17 (s, 3H).
Quantity
92 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
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N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
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N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Reactant of Route 6
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

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